N'-(2-chloroacetyl)thiophene-2-carbohydrazide

Description

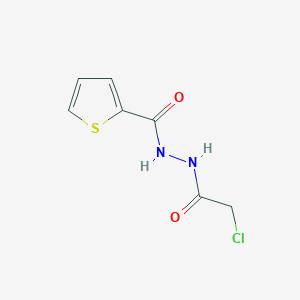

N'-(2-Chloroacetyl)thiophene-2-carbohydrazide is a thiophene-based carbohydrazide derivative characterized by a thiophene ring substituted with a carbohydrazide group (–C(=O)–NH–NH–) and a 2-chloroacetyl (–CO–CH₂–Cl) moiety at the hydrazide nitrogen. This compound is part of a broader class of N-substituted carbohydrazides known for their versatility in coordination chemistry, biological activity, and applications in materials science. The 2-chloroacetyl group introduces electron-withdrawing and reactive properties, making it distinct from other derivatives with alkyl, aryl, or hydroxyl substituents .

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-chloroacetyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c8-4-6(11)9-10-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQJOHNJBVAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2-chloroacetyl chloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.

Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures to facilitate the formation of hydrazones.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Condensation Reactions: Hydrazones and related compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to form bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The 2-chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols), unlike inert benzylidene or phenylacetyl groups .

- Biological Activity: Chloroacetyl derivatives often exhibit higher antimicrobial potency compared to non-halogenated analogs due to increased membrane permeability and target binding .

Insights :

- Microwave synthesis (e.g., for thiophene-2-carbohydrazide) reduces reaction time from hours to minutes but requires specialized equipment .

- Chloroacetyl derivatives achieve moderate yields due to competing hydrolysis of the chloroacetyl group in aqueous conditions .

Spectroscopic and Crystallographic Data

IR Spectral Features:

XRD Analysis:

- This compound: No direct data, but similar compounds (e.g., Schiff bases) crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

- Thiophene-2-carbohydrazide : Exhibits a planar structure with a dihedral angle of 4.7° between thiophene and carbonyl planes, stabilized by H-bonding .

Biological Activity

N'-(2-chloroacetyl)thiophene-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a thiophene derivative with a chloroacetyl functional group. Its chemical structure can be represented as follows:

The presence of the chloroacetyl group is significant for its biological activity, as it can participate in various chemical reactions leading to the formation of bioactive derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate receptor activity, affecting various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Studies have reported that this compound exhibits cytotoxic effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines.

Case Study: In Vitro Evaluation of Anticancer Activity

In a recent study, the compound was tested for its inhibitory effects on the growth of different cancer cell lines over a 48-hour exposure period. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| NCI-H460 | 20 |

| SF-268 | 10 |

The structure-activity relationship analysis revealed that modifications to the thiophene ring could enhance the compound's anticancer efficacy, suggesting that further optimization may yield more potent derivatives .

Q & A

Q. Advanced

- Molecular Docking : AutoDock 4.2 or Vina docks derivatives (e.g., (E)/(Z)-thiophene-2-carbohydrazonic acid) into DNA grooves (e.g., PDB: 1BNA). Binding affinities (ΔG < −8 kcal/mol) and hydrogen-bonding interactions (e.g., with guanine) are analyzed .

- MD Simulations : GROMACS assesses complex stability over 100 ns, calculating RMSD (<2 Å) and binding free energies via MM-PBSA .

How to resolve discrepancies between experimental (XRD) and computational (DFT) structural parameters?

Q. Advanced

- Disorder Handling : For disordered crystal regions (e.g., thiophene ring orientations), SHELXL restraints (e.g., SIMU/DELU) refine occupancy ratios (e.g., 75:25) .

- DFT Optimization : Gas-phase DFT models may neglect crystal packing effects. Compare Hirshfeld Surface Analysis (HSA) with XRD packing to validate intermolecular interactions .

What spectroscopic techniques are employed to characterize this compound?

Q. Basic

- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups .

- NMR : H NMR (DMSO-d6) shows thiophene protons (δ 7.2–7.8 ppm) and hydrazide NH (δ 10.1 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 245.5) .

How is thermal decomposition behavior analyzed using isoconversional kinetic methods like FWO and KAS?

Q. Advanced

- Non-Isothermal TGA : Data at multiple heating rates (e.g., 5–20°C/min) are fitted to Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models .

- Activation Energy (Ea) : Calculated via linear regression of ln(β) vs. 1/T. Multi-step decomposition (Ea = 80–120 kJ/mol) indicates complex degradation pathways .

What are the key considerations in designing thiophene-2-carbohydrazide derivatives for pharmacological applications?

Q. Basic

- Bioisosteric Replacement : Substitute chloroacetyl groups with fluorophenyl or nitro groups to enhance lipophilicity .

- ADMET Prediction : Use SwissADME to optimize logP (2–3) and bioavailability .

What strategies are effective in optimizing reaction conditions to minimize by-products during synthesis?

Q. Advanced

- Microwave Synthesis : Reduces side reactions (e.g., hydrolysis) by shortening reaction times (e.g., 10 min vs. 1 h under reflux) .

- Catalyst Screening : Acetic acid vs. p-toluenesulfonic acid (PTSA) improves regioselectivity .

How to evaluate intermolecular interactions in the crystal lattice using Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.